1-Oxa-2-oxo-3-thiaindoliziniumchloride
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Overview
Description
1-Oxa-2-oxo-3-thiaindoliziniumchloride, also known as 2-Oxo[1,4,2]oxathiazolo[2,3-a]pyridinium chloride, is a heterocyclic compound with the empirical formula C6H4ClNO2S and a molecular weight of 189.62 g/mol . This compound is characterized by its unique structure, which includes an oxathiazole ring fused to a pyridinium ring, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1-Oxa-2-oxo-3-thiaindoliziniumchloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thionyl chloride and an oxidizing agent to form the oxathiazole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Oxa-2-oxo-3-thiaindoliziniumchloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the chloride ion.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Oxa-2-oxo-3-thiaindoliziniumchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-2-oxo-3-thiaindoliziniumchloride involves its interaction with specific molecular targets. The oxathiazole ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The pyridinium ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
1-Oxa-2-oxo-3-thiaindoliziniumchloride can be compared with other heterocyclic compounds such as:
2-Mercaptopyridine N-oxide: Similar in structure but lacks the oxathiazole ring.
2-Mercaptobenzothiazole: Contains a thiazole ring but differs in its overall structure and reactivity.
1-Hydroxy-2(1H)-pyridinethione: Another heterocyclic compound with different functional groups and applications.
The uniqueness of this compound lies in its combined oxathiazole and pyridinium rings, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
[1,4,2]oxathiazolo[2,3-a]pyridin-4-ium-2-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4NO2S.ClH/c8-6-9-7-4-2-1-3-5(7)10-6;/h1-4H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVOTSISHKQVJV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C(=C1)SC(=O)O2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89025-51-4 |
Source
|
Record name | 1-Oxa-2-oxo-3-thiaindolizinium Chloride [for Source of Alkyl Radical] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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